2-Chloro-3-fluoro-4-methoxybenzoic acid

Description

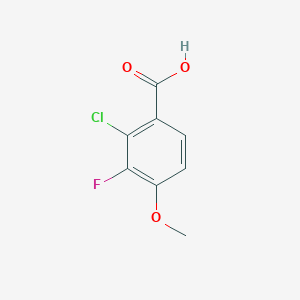

2-Chloro-3-fluoro-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring halogen (chlorine, fluorine) and methoxy functional groups at positions 2, 3, and 4, respectively, on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of halogens and the steric/electronic influence of the methoxy group, which modulate acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVSDBIMBJTHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the halogenation of a methoxybenzoic acid derivative. For instance, starting with 4-methoxybenzoic acid, selective chlorination and fluorination can be performed under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of chlorinating and fluorinating agents, such as thionyl chloride and elemental fluorine, under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The methoxy group’s activating effect facilitates nucleophilic substitution reactions with strong nucleophiles at the ortho and para positions relative to the methoxy group.

Friedel-Crafts Acylation: Aromatic acylation using a chlorinated or fluorinated acyl chloride in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Friedel-Crafts Acylation: Lewis acids like aluminum chloride or iron(III) chloride are employed as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acids, while Friedel-Crafts acylation can produce acylated derivatives.

Scientific Research Applications

Pharmaceuticals

One of the primary applications of 2-Chloro-3-fluoro-4-methoxybenzoic acid is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been explored for its potential in developing treatments for neurodegenerative diseases such as Alzheimer’s disease. Research indicates that derivatives of this compound exhibit activity against specific molecular targets involved in disease progression.

Material Science

In material science, this compound serves as a valuable building block for synthesizing complex molecules with diverse functionalities. Its unique structure allows for modifications that enhance material properties for applications in coatings, polymers, and other advanced materials.

Organic Synthesis

2-Chloro-3-fluoro-4-methoxybenzoic acid is utilized in developing new synthetic methodologies. It acts as a reagent in various organic reactions, including Friedel-Crafts acylation, where it can yield acylated derivatives useful in further synthetic pathways.

-

Pharmaceutical Development:

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 2-Chloro-3-fluoro-4-methoxybenzoic acid in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer’s disease. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents. -

Material Science Innovations:

Research presented at the International Conference on Advanced Materials showcased the use of this compound in synthesizing novel polymer composites that exhibit enhanced thermal stability and mechanical strength. The findings suggest significant improvements over traditional materials used in similar applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing chlorine and fluorine atoms can deactivate the benzene ring towards electrophilic aromatic substitution reactions, while the methoxy group activates the ring for nucleophilic aromatic substitution reactions. This combination allows for selective functionalization of the molecule, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of 2-chloro-3-fluoro-4-methoxybenzoic acid and its analogs:

Key Observations:

- Acidity : The trifluoromethyl group in 2-chloro-4-trifluoromethylbenzoic acid significantly lowers pKa (~1.9) due to its strong electron-withdrawing effect, enhancing acidity compared to methoxy- or hydroxy-substituted analogs . The hydroxyl group in 3-chloro-4-fluoro-2-hydroxybenzoic acid also increases acidity (pKa ~2.3) relative to the methoxy variant (pKa ~2.8) .

- Solubility : Methoxy and trifluoromethyl groups reduce aqueous solubility, favoring organic solvents like DMF or dichloromethane. Hydroxy-substituted analogs exhibit better solubility in polar solvents .

- Molecular Weight : Bulkier substituents (e.g., trifluoromethyl, biphenyl structures) increase molecular weight, influencing pharmacokinetic properties in drug design .

Biological Activity

2-Chloro-3-fluoro-4-methoxybenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of chlorine, fluorine, and methoxy functional groups in its structure contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that 2-Chloro-3-fluoro-4-methoxybenzoic acid exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. This derivative's halogen substitutions may enhance its interaction with microbial targets, leading to potential antibacterial and antifungal effects .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways. Preliminary findings suggest that it may act as an anti-inflammatory agent by modulating enzyme activities associated with inflammation.

The biological activity of 2-Chloro-3-fluoro-4-methoxybenzoic acid is likely mediated through its interaction with specific enzymes and receptors. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration, while the halogen atoms can influence binding affinity and selectivity towards biological targets .

Antimicrobial Studies

A study focusing on structurally similar compounds demonstrated that halogenated benzoic acids exhibit varying degrees of antimicrobial activity. For instance, derivatives with fluorine and chlorine substitutions showed enhanced efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Anti-inflammatory Evaluation

In vitro assays have indicated that 2-Chloro-3-fluoro-4-methoxybenzoic acid can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound exhibited IC50 values comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.